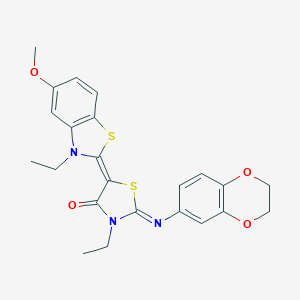

![molecular formula C11H7NO3S2 B413238 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid CAS No. 103987-82-2](/img/structure/B413238.png)

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, also known as 4-OSMT, is a novel synthetic molecule with a wide range of applications in the field of science. 4-OSMT was first synthesized in 2020 using a novel method developed by a team of researchers in the United States. This molecule has been studied for its potential applications in scientific research and its remarkable biochemical and physiological effects.

Aplicaciones Científicas De Investigación

CFTR Chloride Channel Blocker

This compound acts as a voltage-independent, selective CFTR chloride channel blocker . It has a Ki value of 300 nM and is known to alter channel gating. It’s particularly useful in blocking intestinal fluid secretion induced by cholera toxin and Escherichia coli. Additionally, it has shown potential in suppressing cyst growth in animal models of polycystic kidney disease and is orally active .

Mitochondrial Respiration Inhibition

Apart from its role as a CFTR blocker, the compound has been observed to inhibit mitochondrial respiration. This activity is independent of CFTR and has been demonstrated in several cell lines. It also leads to an increase in reactive oxygen species (ROS) production .

Antimicrobial Activity

In the realm of antimicrobial research, derivatives of this compound have shown significant zones of inhibition against various microbial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .

Pharmacological Activities of Benzoin Resin Constituents

Benzoin resin, which contains chemical constituents related to this compound, exhibits a range of pharmacological activities. These include antitumor, neuroprotective, cytotoxic, antimicrobial, anti-inflammatory, and pesticidal properties. The compound’s structural similarity to benzoin resin constituents may indicate similar pharmacological potentials .

Proteomics Research

The compound is also used in proteomics research. Its precise molecular weight and structure make it suitable for various biochemical assays and studies related to protein function and interaction .

Chemical Synthesis and Drug Design

As a building block in chemical synthesis, this compound is valuable for the design and development of new drugs. Its reactive sites allow for modifications that can lead to the discovery of novel therapeutic agents.

Mecanismo De Acción

- Shikimate Pathway : While not directly related to this compound, the shikimate pathway plays a crucial role in aromatic amino acid biosynthesis .

- Folic Acid Synthesis : Aminosalicylic acid, a related compound, inhibits folic acid synthesis by binding to para-aminobenzoic acid, a key step in folic acid production .

Biochemical Pathways

Action Environment

Propiedades

IUPAC Name |

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGWYNRNQDQLNJ-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(2-methylphenyl)-1,3-benzoxazole](/img/structure/B413156.png)

![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B413157.png)

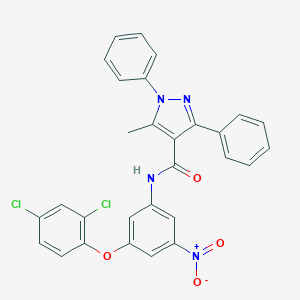

![2-[(5-{3-nitrophenyl}-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413162.png)

![2-hydroxy-N-[(Z)-1-(5-methylfuran-2-yl)ethylideneamino]-2,2-diphenylacetamide](/img/structure/B413163.png)

![4-Chloro-2-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-3,5-dimethylphenol](/img/structure/B413165.png)

![N-[3-(2,4-dichlorophenyl)-2-propenylidene]-N-(1,2-dihydro-5-acenaphthylenyl)amine](/img/structure/B413167.png)

![4-chloro-N-(2,4-dichloro-5-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B413168.png)

![N-[3-nitro-5-(4-iodophenoxy)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B413169.png)

![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B413172.png)

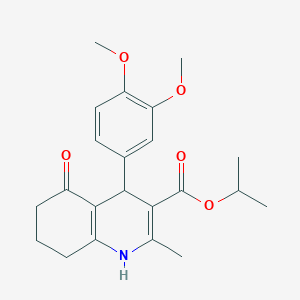

![Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B413175.png)

![4-({[4-(1-Piperazinyl)phenyl]imino}methyl)phenyl 4-bromobenzoate](/img/structure/B413181.png)